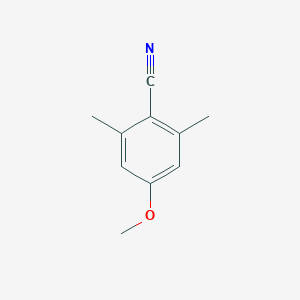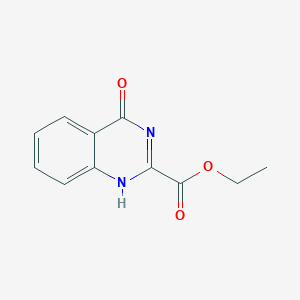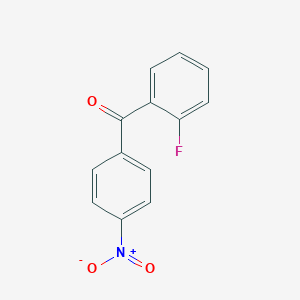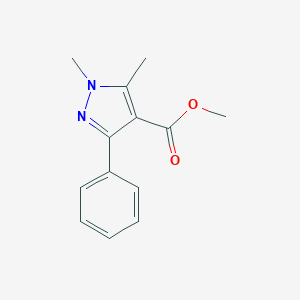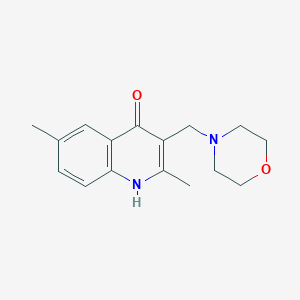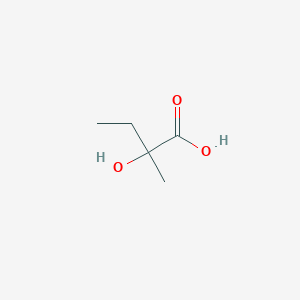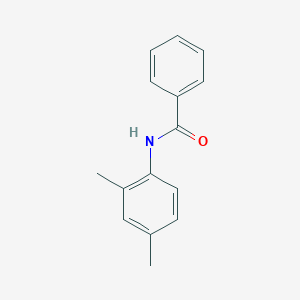
N-(2,4-Dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethylphenyl)benzamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA belongs to the class of amides and is used as a chemical tool to study various biological processes, including cancer and neurodegenerative diseases.
作用機序
N-(2,4-Dimethylphenyl)benzamide exerts its biological effects by inducing DNA damage and oxidative stress. N-(2,4-Dimethylphenyl)benzamide is metabolized in the liver to form reactive metabolites that can bind to DNA, leading to DNA damage and mutations. N-(2,4-Dimethylphenyl)benzamide also induces the production of reactive oxygen species, leading to oxidative stress and inflammation.
生化学的および生理学的効果
N-(2,4-Dimethylphenyl)benzamide has been shown to induce tumors in animal models, primarily in the skin and mammary gland. N-(2,4-Dimethylphenyl)benzamide has also been shown to induce oxidative stress and inflammation, leading to the development of neurodegenerative diseases. N-(2,4-Dimethylphenyl)benzamide has been shown to affect various biochemical pathways, including the production of reactive oxygen species, DNA damage, and inflammation.
実験室実験の利点と制限
N-(2,4-Dimethylphenyl)benzamide is a useful chemical tool for studying various biological processes, including cancer and neurodegenerative diseases. N-(2,4-Dimethylphenyl)benzamide is relatively easy to synthesize and has been extensively studied, making it a well-established model for scientific research. However, N-(2,4-Dimethylphenyl)benzamide has limitations in terms of its toxicity and potential side effects. Careful handling and appropriate safety measures are necessary when working with N-(2,4-Dimethylphenyl)benzamide.
将来の方向性
There are several future directions for the study of N-(2,4-Dimethylphenyl)benzamide. One area of research is the development of new derivatives of N-(2,4-Dimethylphenyl)benzamide that may have improved efficacy and reduced toxicity. Another area of research is the study of the effect of N-(2,4-Dimethylphenyl)benzamide on different cell types and tissues. The development of new animal models to study the effect of N-(2,4-Dimethylphenyl)benzamide on various biological processes is also an important area of research. Finally, the development of new analytical techniques to study the mechanism of action of N-(2,4-Dimethylphenyl)benzamide is an important area of research.
Conclusion:
In conclusion, N-(2,4-Dimethylphenyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(2,4-Dimethylphenyl)benzamide is a useful chemical tool for studying various biological processes, including cancer and neurodegenerative diseases. N-(2,4-Dimethylphenyl)benzamide exerts its biological effects by inducing DNA damage and oxidative stress. N-(2,4-Dimethylphenyl)benzamide has been shown to induce tumors in animal models, primarily in the skin and mammary gland. N-(2,4-Dimethylphenyl)benzamide has limitations in terms of its toxicity and potential side effects, but careful handling and appropriate safety measures can mitigate these risks. There are several future directions for the study of N-(2,4-Dimethylphenyl)benzamide, including the development of new derivatives, the study of the effect on different cell types and tissues, and the development of new analytical techniques.
合成法
N-(2,4-Dimethylphenyl)benzamide can be synthesized through the reaction of 2,4-dimethylaniline and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(2,4-Dimethylphenyl)benzamide as a white crystalline solid with a melting point of 144-146°C. The purity of N-(2,4-Dimethylphenyl)benzamide can be determined through various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-(2,4-Dimethylphenyl)benzamide is widely used in scientific research as a chemical tool to study various biological processes. One of the primary applications of N-(2,4-Dimethylphenyl)benzamide is in the study of cancer. N-(2,4-Dimethylphenyl)benzamide has been shown to induce tumors in animal models, and its mechanism of action has been extensively studied to understand the process of carcinogenesis. N-(2,4-Dimethylphenyl)benzamide has also been used to study the effect of environmental toxins on cancer development.
N-(2,4-Dimethylphenyl)benzamide has also been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,4-Dimethylphenyl)benzamide has been shown to induce oxidative stress and inflammation, which are key processes in the development of neurodegenerative diseases. N-(2,4-Dimethylphenyl)benzamide has been used in animal models to study the effect of oxidative stress and inflammation on the brain.
特性
CAS番号 |
6328-77-4 |
|---|---|
製品名 |
N-(2,4-Dimethylphenyl)benzamide |
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |
InChIキー |
JYOOUGQLKSTNIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
その他のCAS番号 |
6328-77-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



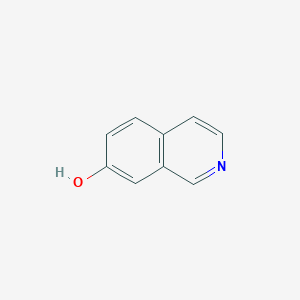
![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)
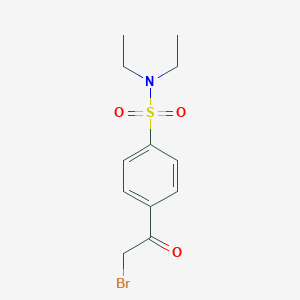
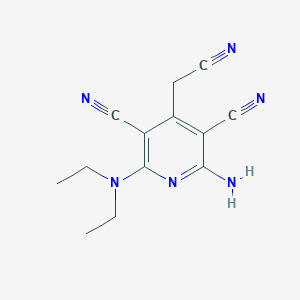
![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
